molecular formula C11H11NO3 B6158042 2-cyano-4-(propan-2-yloxy)benzoic acid CAS No. 1346498-54-1

2-cyano-4-(propan-2-yloxy)benzoic acid

Cat. No.: B6158042
CAS No.: 1346498-54-1
M. Wt: 205.21 g/mol
InChI Key: IPKNZEYBYCSHKU-UHFFFAOYSA-N
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Description

2-cyano-4-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, featuring a cyano group and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-4-(propan-2-yloxy)benzoic acid can be synthesized through a multi-step process involving several key reactions:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-4-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation or reduction can lead to various functionalized derivatives .

Scientific Research Applications

2-cyano-4-(propan-2-yloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-4-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yloxy)benzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    2-cyano-4-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group, leading to different chemical properties.

Uniqueness

2-cyano-4-(propan-2-yloxy)benzoic acid is unique due to the presence of both the cyano and propan-2-yloxy groups.

Properties

CAS No.

1346498-54-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-cyano-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)15-9-3-4-10(11(13)14)8(5-9)6-12/h3-5,7H,1-2H3,(H,13,14)

InChI Key

IPKNZEYBYCSHKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)C#N

Purity

95

Origin of Product

United States

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